5-bromo-2-[(3,5-dinitrobenzoyl)amino]benzoic acid
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Description
“5-bromo-2-[(3,5-dinitrobenzoyl)amino]benzoic acid” is a complex organic compound. It is a derivative of 2-amino-5-bromobenzoic acid and 3,5-dinitrobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method involves taking 2-chlorobenzoic acid as a raw material, carrying out a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of similar compounds like 2-amino-5-bromobenzoic acid has been described . It has 17 atoms, meaning 45 vibrational modes in three main parts: Carboxyl group, amine group, and benzene .Chemical Reactions Analysis
The chemical reactions of similar compounds have been described. For instance, 3,5-dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-amino-5-bromobenzoic acid have been described. It is a slight yellow to white powder .Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-[(3,5-dinitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O7/c15-8-1-2-12(11(5-8)14(20)21)16-13(19)7-3-9(17(22)23)6-10(4-7)18(24)25/h1-6H,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJDYAPLOWXINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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